m-PEG4-phosphonic acid
CAS No.: 750541-89-0
Cat. No.: VC0536161
Molecular Formula: C9H21O7P
Molecular Weight: 272.23
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 750541-89-0 |
---|---|
Molecular Formula | C9H21O7P |
Molecular Weight | 272.23 |
IUPAC Name | (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid |
Standard InChI | InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |
Standard InChI Key | QCYYJJNJMLEPMA-UHFFFAOYSA-N |
SMILES | O=P(O)(O)CCOCCOCCOCCOC |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition
m-PEG4-phosphonic acid represents an important class of functionalized polyethylene glycol derivatives. The compound features a phosphonic acid group (PO(OH)₂) connected to a tetraethylene glycol chain that terminates with a methoxy group. This structure provides a combination of hydrophilic properties from the PEG chain and reactive functionality from the phosphonic acid group.
Property | Value |
---|---|
CAS Number | 1872433-62-9 |
Molecular Formula | C₉H₂₁O₇P |
Molecular Weight | 272.23 g/mol |
Storage Conditions | 2-8°C, sealed, away from moisture |
The molecular structure combines the characteristics of phosphonic acids with the solubilizing properties of polyethylene glycol. The phosphonic acid moiety contains P-OH groups that can participate in hydrogen bonding and act as binding sites for metal ions and oxide surfaces, while the PEG chain enhances water solubility and reduces non-specific interactions .
Physical and Chemical Characteristics
The compound exists as a stable substance at room temperature with excellent solubility in water and various polar organic solvents. This high solubility is attributed to the presence of the PEG chain, which forms hydrogen bonds with water molecules. The phosphonic acid group gives the molecule its acidic character and ability to bind strongly to metal oxide surfaces.
Due to its structure, m-PEG4-phosphonic acid demonstrates both hydrophilic properties (through the PEG chain) and surface-active properties (through the phosphonic acid group). This dual nature makes it particularly useful for various applications requiring interface modification and functionalization .
Applications in Scientific Research
Surface Modification Technologies
One of the primary applications of m-PEG4-phosphonic acid is in surface modification. The phosphonic acid group forms robust bonds with metal oxide surfaces, creating stable coatings with the PEG chain extending outward. This property is particularly valuable in materials science and nanotechnology, where controlled surface properties are crucial.
The compound can modify surfaces of:
-
Metal oxide nanoparticles
-
Biosensors and diagnostic platforms
-
Implantable medical devices
-
Catalytic supports
These modifications can impart improved hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption. The strong binding of phosphonic acids to metal oxides often creates more stable coatings compared to alternative surface modification strategies .
Biomedical Applications
In the biomedical field, m-PEG4-phosphonic acid offers significant advantages due to its biocompatible nature and surface modification capabilities. The PEG component reduces protein adsorption and cell adhesion, making modified surfaces less prone to biofouling and immune recognition.
Key biomedical applications include:
-
Modification of implantable devices to improve biocompatibility
-
Functionalization of nanoparticles for drug delivery systems
-
Creation of non-fouling surfaces for diagnostics
-
Development of biofunctional interfaces for cellular studies
The combination of strong surface adhesion through the phosphonic acid group and the protein-repellent properties of the PEG chain makes this compound particularly useful for creating biointerfaces with controlled properties .
Catalysis and Chemical Reactions
The phosphonic acid functionality can participate in various catalytic processes, serving as an acidic catalyst or as a ligand in metal-catalyzed reactions. The PEG chain improves solubility in aqueous media, allowing for more efficient catalytic processes in environmentally friendly conditions.
Applications in catalysis include:
-
Acid-catalyzed organic transformations
-
Coordination chemistry with transition metals
-
Supported catalysts on metal oxide surfaces
-
Biphasic catalytic systems
The hydrophilic nature of the PEG chain also contributes to easy catalyst recovery and potential reuse in consecutive reaction cycles .
Sensor Technology
In sensor development, m-PEG4-phosphonic acid plays an important role in creating functional interfaces with specific detection capabilities. The compound can be used to modify electrode surfaces or optical sensing platforms, improving their performance and specificity.
The modification of sensor surfaces provides:
-
Enhanced sensitivity through controlled surface chemistry
-
Improved specificity in detecting metal ions and other analytes
-
Reduced non-specific binding and background noise
-
Increased sensor stability in complex biological media
These advantages make the compound valuable in developing advanced sensing technologies for environmental monitoring, medical diagnostics, and analytical chemistry applications .
Related Compounds and Derivatives
m-PEG4-Phosphonic Acid Ethyl Ester
The ethyl ester derivative of m-PEG4-phosphonic acid (CAS: 1872433-73-2) is a related compound with distinct properties and applications. Unlike the parent compound, the ethyl ester contains a protected phosphonic acid group, which modifies its reactivity profile.
Property | Value |
---|---|
CAS Number | 1872433-73-2 |
Molecular Formula | C₁₃H₂₉O₇P |
Molecular Weight | 328.34 g/mol |
Structure | Contains COOR/Ester group and CH₃ group linked through PEG chain |
This derivative serves as a non-cleavable linker for bio-conjugation and is commonly used in the development of antibody-drug conjugates (ADCs) and other bioconjugates. Its non-cleavable nature ensures stable linkages in biological environments .
m-PEG4-(CH₂)₈-Phosphonic Acid
Another important derivative is m-PEG4-(CH₂)₈-phosphonic acid (CAS: 2028281-85-6), which incorporates an extended alkyl chain between the PEG moiety and the phosphonic acid group.
Property | Value |
---|---|
CAS Number | 2028281-85-6 |
Molecular Formula | C₁₅H₃₃O₇P |
Molecular Weight | 356.39 g/mol |
Application | PEG-based PROTAC linker |
This compound is specifically designed for use as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are bifunctional molecules that contain a ligand for an E3 ubiquitin ligase and another for a target protein, connected by a linker such as m-PEG4-(CH₂)₈-phosphonic acid. These molecules exploit the ubiquitin-proteasome system to selectively degrade target proteins, representing an emerging approach in drug development .
Advantages and Distinctive Properties
Enhanced Water Solubility
The PEG chain in m-PEG4-phosphonic acid significantly improves the water solubility of the phosphonic acid group. This enhanced solubility in aqueous environments expands the compound's versatility across various applications, particularly in biological systems and green chemistry.
The solubility advantages include:
-
Compatibility with physiological conditions
-
Reduced need for organic co-solvents in applications
-
Improved processability in aqueous formulations
-
Enhanced bioavailability when used in biological contexts
These solubility characteristics make the compound suitable for applications where water compatibility is essential, such as in biomedical research and environmentally friendly chemical processes .
Surface Binding Affinity
The phosphonic acid group demonstrates strong binding affinity to metal oxide surfaces, forming robust phosphonate bonds. This property is highly valuable for surface engineering applications where stable modifications are required.
Key aspects of this binding affinity include:
-
Formation of mono-, bi-, and tridentate binding modes
-
Resistance to hydrolysis under physiological conditions
-
Controlled surface density through optimized reaction conditions
-
Compatibility with various metal oxides including titanium, iron, and aluminum oxides
The combination of strong surface binding and the extending PEG chain creates functionalized surfaces with controlled properties, making this compound valuable for numerous material science applications .
Reduced Non-Specific Binding
In biological applications, the PEG component of m-PEG4-phosphonic acid provides significant advantages by reducing non-specific binding of proteins and cells. This property is particularly important in biomedical research, diagnostics, and therapeutic applications.
The reduced non-specific binding leads to:
-
Improved signal-to-noise ratios in diagnostic assays
-
Enhanced specificity of targeted delivery systems
-
Reduced immunogenicity of modified surfaces
-
Longer circulation times for modified nanoparticles in biological systems
These characteristics make the compound valuable for creating "stealth" surfaces that can evade immune recognition or prevent non-specific adsorption in complex biological environments .
Current Research Trends and Future Perspectives
Emerging Applications in Nanomedicine
Current research is exploring the potential of m-PEG4-phosphonic acid in developing advanced nanomedicine platforms. The compound's ability to modify nanoparticle surfaces while imparting water solubility and biocompatibility makes it valuable for creating drug delivery systems with improved pharmacokinetics and reduced side effects.
Researchers are investigating:
-
Surface modification of therapeutic nanoparticles
-
Development of targeted delivery systems
-
Creation of theranostic platforms combining diagnostic and therapeutic capabilities
-
Engineering of stimuli-responsive nanocarriers
These applications leverage the compound's unique balance of surface binding and biocompatibility to create advanced nanomedicines with enhanced performance characteristics.
Advanced Materials Development
In materials science, m-PEG4-phosphonic acid is being explored for creating functional coatings with specialized properties. The compound's ability to form stable bonds with metal oxide surfaces makes it suitable for developing materials with controlled surface chemistry and interactions.
Emerging material applications include:
-
Corrosion-resistant coatings
-
Anti-fouling surfaces for marine and medical applications
-
Self-assembled monolayers with controlled properties
-
Functional interfaces for tissue engineering
These applications highlight the compound's versatility in creating materials with tailored surface properties for specific technological needs.
Green Chemistry Applications
The excellent water solubility of m-PEG4-phosphonic acid aligns with the principles of green chemistry, making it a promising candidate for environmentally friendly chemical processes. Researchers are investigating its potential as a water-compatible catalyst or ligand for reactions traditionally performed in organic solvents.
Potential green chemistry applications include:
-
Aqueous-phase catalysis
-
Sustainable surface modification processes
-
Environmentally friendly sensor development
-
Water-based formulations for various applications
These applications reflect growing interest in developing chemical processes with reduced environmental impact while maintaining or improving performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume